cRIPGBM
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Overview
Description
cRIPGBM is a potent apoptosis inducer in Glioblastoma multiforme (GBM; grade IV astrocytoma) cancer stem cells (CSCs), inducing caspase 1-dependent apoptosis by binding to receptor-interacting protein kinase 2 (RIPK2) and acting as a molecular switch, which reduces the formation of a prosurvival RIPK2/TAK1 complex and increases the formation of a proapoptotic RIPK2/caspase 1 complex.
Scientific Research Applications
Enhanced Precision in Stem Cell Research : Dual recombinase-mediated lineage tracing strategies have been developed to improve the resolution and precision of stem cell fate mapping, expanding the application of lineage tracing in studying cell origin and fate, which could be relevant to understanding cRIPGBM's role in stem cell research (Jin, Liu, & Zhou, 2021).
Biobank Networks and Donor Privacy : The governance of biobank networks like CRIP (Central Research Infrastructure for molecular Pathology) emphasizes donor privacy and biobank autonomy while facilitating research with human biospecimens and data. This could be indirectly relevant to this compound research in the context of data privacy and ethical considerations (Schröder et al., 2011).
Cripto Signaling in ES Cells and Tumor Biology : EGF-CFC Cripto protein, a key regulator of embryonic stem (ES) cells fate, is expressed in ES cells and early embryo development. Its role in stem cell and tumor biology could provide insights into similar pathways that this compound might be involved in (Minchiotti, 2005).
Role of Human Cripto-1 in Tumor Angiogenesis : This research investigates the role of human cripto-1 (CR-1) in promoting angiogenesis, which could be related to the functions or pathways where this compound might play a role in cancer research (Bianco et al., 2005).
Blockade of Cripto Binding in Cancer Treatment : Understanding the Cripto/GRP78 binding and its role in oncogenic signaling can provide insights into similar mechanisms that this compound could be involved in or targeted for cancer treatment (Kelber et al., 2009).
Properties
Molecular Formula |
C26H20ClFN2O2 |
---|---|
Molecular Weight |
446.91 |
IUPAC Name |
1-Benzyl-3-(4-fluorobenzyl)-2-methyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium chloride |
InChI |
InChI=1S/C26H20FN2O2.ClH/c1-17-28(15-18-7-3-2-4-8-18)23-24(29(17)16-19-11-13-20(27)14-12-19)26(31)22-10-6-5-9-21(22)25(23)30;/h2-14H,15-16H2,1H3;1H/q+1;/p-1 |
InChI Key |
IHNGETPFBJHWFE-UHFFFAOYSA-M |
SMILES |
O=C(C1=C2[N+](CC3=CC=C(F)C=C3)=C(C)N1CC4=CC=CC=C4)C5=C(C=CC=C5)C2=O.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cRIPGBM |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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